molecular formula C16H16N2O3S B454397 N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[1-(2-thienyl)butylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B454397
M. Wt: 316.4g/mol
InChI Key: NIJDUKQKZFYZDU-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that features a thiophene ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of thiophene-2-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents are typically used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiophenes .

Scientific Research Applications

N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. The thiophene ring and benzodioxole moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(thiophen-2-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide
  • Dithieno[3,2-b:2′,3′-d]thiophene (DTT)

Uniqueness

N’-[(1E)-1-(thiophen-2-yl)butylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4g/mol

IUPAC Name

N-[(E)-1-thiophen-2-ylbutylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H16N2O3S/c1-2-4-12(15-5-3-8-22-15)17-18-16(19)11-6-7-13-14(9-11)21-10-20-13/h3,5-9H,2,4,10H2,1H3,(H,18,19)/b17-12+

InChI Key

NIJDUKQKZFYZDU-SFQUDFHCSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=CS3

SMILES

CCCC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CS3

Canonical SMILES

CCCC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CS3

Origin of Product

United States

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